molecular formula C18H27N5S2 B1668484 Cgp 21833 CAS No. 122378-49-8

Cgp 21833

Cat. No.: B1668484
CAS No.: 122378-49-8
M. Wt: 377.6 g/mol
InChI Key: UHZLKFSNWANYEJ-UHFFFAOYSA-N
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Description

Cgp 21833 is a complex organic compound that features a piperazine ring, a benzothiazole moiety, and a hydrazide functional group

Preparation Methods

The synthesis of Cgp 21833 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base.

    Formation of the Hydrazide Group: The hydrazide group can be introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Cgp 21833 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cgp 21833 has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of Cgp 21833 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The benzothiazole moiety may interact with nucleic acids or proteins, while the piperazine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Cgp 21833 can be compared with similar compounds such as:

    1-Piperazinecarboxylic acid, ethyl ester: This compound features a piperazine ring and a carboxylic acid ester group, but lacks the benzothiazole and hydrazide moieties.

    tert-Butyl 1-piperazinecarboxylate: This compound contains a piperazine ring and a tert-butyl ester group, but does not have the benzothiazole or hydrazide functionalities.

Properties

CAS No.

122378-49-8

Molecular Formula

C18H27N5S2

Molecular Weight

377.6 g/mol

IUPAC Name

N-(2-tert-butyl-5-methyl-1,3-benzothiazol-6-yl)-N'-methylpiperazine-1-carbothiohydrazide

InChI

InChI=1S/C18H27N5S2/c1-12-10-13-15(25-16(21-13)18(2,3)4)11-14(12)23(19-5)17(24)22-8-6-20-7-9-22/h10-11,19-20H,6-9H2,1-5H3

InChI Key

UHZLKFSNWANYEJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C

Canonical SMILES

CC1=CC2=C(C=C1N(C(=S)N3CCNCC3)NC)SC(=N2)C(C)(C)C

Appearance

Solid powder

122378-49-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cgp 21833;  Cgp-21833;  Cgp21833.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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